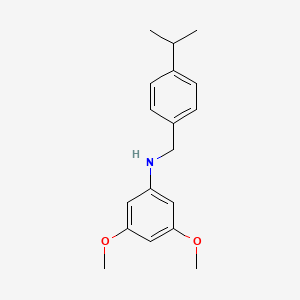

![molecular formula C18H26N2O3 B4990833 N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4990833.png)

N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

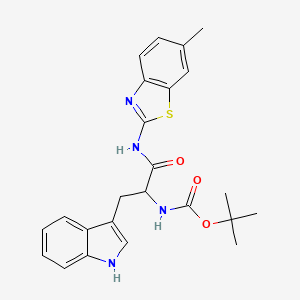

The compound “N-[2-(4-morpholinyl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . It also has a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a morpholine ring, a tetrahydropyran ring, and an amide functional group. The spatial arrangement of these groups could significantly influence the compound’s properties and reactivity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide functional group and the ether linkages in the morpholine and tetrahydropyran rings. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the morpholine ring could impart basicity to the compound, while the amide group could participate in hydrogen bonding .Applications De Recherche Scientifique

Structural Analysis

The compound has been used in structural analysis studies, particularly in the field of crystallography . The structure of the complex formed between d (CGTACG) 2 and 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, an inactive derivative of the antitumor agents N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 9-amino-DACA, has been solved to a resolution of 1.8 Å using X-ray crystallography .

Drug-Nucleic Acid Interactions

This compound has been studied for its interactions with nucleic acids . The binding of this acridine molecule with DNA fragments has been examined using quantum mechanical methods .

Neuroscience Research

The compound has potential applications in neuroscience research. It has been shown to selectively block the 9-[2-(4-morpholinyl)ethyl]-9H-purin-6-amine receptor, which is involved in various physiological and pathological processes.

Anti-Inflammatory Agent

The 2-(4-morpholinyl)-ethyl ester of CF3-substituted mollugin (compound 15c) showed good water solubility, improved metabolic and plasma stability, and greater inhibitory activity than mesalazine in both the TNF-α- and IL-6-induced colonic epithelial cell adhesion assays, suggesting that 15c is a potential anti-inflammatory agent .

ATRP Initiator

This bromoisobutyrate is commonly used as an ATRP initiator . The morpholino functionality can be used to bind to RNA or other therapeutics .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-morpholin-4-ylethyl)-4-phenyloxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c21-17(19-8-9-20-10-14-23-15-11-20)18(6-12-22-13-7-18)16-4-2-1-3-5-16/h1-5H,6-15H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZSQWMONZQLTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholin-4-ylethyl)-4-phenyloxane-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[3-(4,6-dimethoxy-2-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}ethanol](/img/structure/B4990763.png)

![1-(3,4-dichlorophenyl)-3-[(2-furylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4990782.png)

![3-[1-(3-methyl-2-furoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B4990789.png)

![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}azocane](/img/structure/B4990793.png)

![1-[2-(allyloxy)benzyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4990813.png)

![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)

![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)

![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)